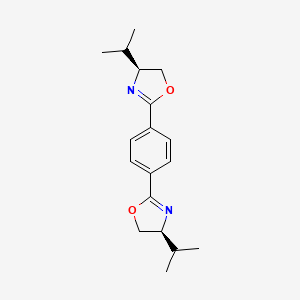
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with (S)-4-isopropyl-4,5-dihydrooxazole under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The oxazoline rings can be oxidized to oxazoles using oxidizing agents like m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of 1,4-bis((S)-4-isopropyl-oxazol-2-yl)benzene.
Reduction: Formation of this compound amines.
Substitution: Formation of nitro or halogenated derivatives of the benzene core.
Scientific Research Applications
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is primarily related to its ability to act as a chiral ligand. The oxazoline rings can coordinate to metal centers, forming chiral complexes that can catalyze various asymmetric transformations. The benzene core provides a rigid framework that enhances the stability and selectivity of these complexes. The molecular targets and pathways involved depend on the specific reaction and metal center used.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Known for its use in the design of emitters exhibiting thermally activated delayed fluorescence.
1,4-Bis(phenylethynyl)benzene: Utilized in the synthesis of blue phase liquid crystal compositions.
Uniqueness
1,4-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral nature and the presence of oxazoline rings, which provide distinct coordination properties and enhance its utility in asymmetric catalysis. The combination of chirality and structural rigidity makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C18H24N2O2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[4-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
VMASKUSCFFTGHY-HZPDHXFCSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@H](CO3)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















